molecular formula C8H12O2 B14368834 Methyl 5-methylhexa-3,5-dienoate CAS No. 91026-03-8

Methyl 5-methylhexa-3,5-dienoate

Katalognummer: B14368834
CAS-Nummer: 91026-03-8
Molekulargewicht: 140.18 g/mol
InChI-Schlüssel: UNFIAPUZOORWPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-methylhexa-3,5-dienoate is an organic compound with the molecular formula C₈H₁₂O₂ and a molecular weight of 140.1797 g/mol It is a methyl ester derivative of 5-methylhexa-3,5-dienoic acid and is characterized by its conjugated diene structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methylhexa-3,5-dienoate typically involves the esterification of 5-methylhexa-3,5-dienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction can be represented as follows:

5-methylhexa-3,5-dienoic acid+methanolacid catalystMethyl 5-methylhexa-3,5-dienoate+water\text{5-methylhexa-3,5-dienoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 5-methylhexa-3,5-dienoic acid+methanolacid catalyst​Methyl 5-methylhexa-3,5-dienoate+water

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to obtain the pure ester. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-methylhexa-3,5-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The conjugated diene structure allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methyl 5-methylhexa-3,5-dienoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 5-methylhexa-3,5-dienoate involves its interaction with specific molecular targets and pathways. The conjugated diene structure allows it to participate in various chemical reactions, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 3,5-hexadienoate: Similar structure but lacks the methyl group at the 5-position.

    Ethyl 5-methylhexa-3,5-dienoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 5-methylhexa-3,5-dienoate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .

Eigenschaften

CAS-Nummer

91026-03-8

Molekularformel

C8H12O2

Molekulargewicht

140.18 g/mol

IUPAC-Name

methyl 5-methylhexa-3,5-dienoate

InChI

InChI=1S/C8H12O2/c1-7(2)5-4-6-8(9)10-3/h4-5H,1,6H2,2-3H3

InChI-Schlüssel

UNFIAPUZOORWPF-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C=CCC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.